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Compound of Interest
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Cat. No.: B15575171 Get Quote

For researchers, scientists, and drug development professionals, understanding the functional

impact of genetic variations in key drug targets is paramount. The 19-base pair (bp) deletion in

the first intron of the dihydrofolate reductase (DHFR) gene is a prevalent polymorphism with

implications for folate metabolism and the efficacy of antifolate drugs like methotrexate. This

guide provides a comprehensive comparison of the functional effects of this deletion, supported

by available experimental data, to aid in research and development efforts.

The 19-bp deletion (rs70991108) is a non-coding polymorphism that has been associated with

altered DHFR expression and a range of physiological consequences. While its precise

functional impact is still an active area of investigation, current evidence suggests it plays a

significant role in modulating cellular response to folates and antifolates.

Quantitative Comparison of Functional Effects
To facilitate a clear understanding of the functional alterations conferred by the 19-bp deletion,

the following table summarizes the key quantitative findings from various studies. It is important

to note that direct comparative data for enzyme kinetics and methotrexate cytotoxicity in

isogenic cell lines are not yet readily available in the published literature, highlighting an area

for future research.
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Functional
Parameter

Wild-Type (+/+)
Heterozygous
(+/-)

Homozygous
(-/-)

Key Findings
& Citations

DHFR mRNA

Expression
Baseline

Intermediate

Increase

Up to 4.8-fold

increase

Studies have

consistently

shown a dose-

dependent

increase in

DHFR mRNA

levels with the

presence of the

deletion allele.[1]

One study

reported a 4.8-

fold higher DHFR

mRNA level in

individuals with

the -/- genotype

compared to the

+/+ genotype.[1]

Another study

observed a non-

significant 1.5-

fold increase.

Red Blood Cell

(RBC) Folate

Levels (Low Folic

Acid Intake)

Higher Intermediate Lower In individuals

with low folic acid

intake (<250 µ

g/day ), the -/-

genotype is

associated with

significantly

lower RBC folate

concentrations

compared to the

+/+ genotype,

suggesting
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impaired folate

metabolism.[2][3]

Unmetabolized

Folic Acid in

Plasma (High

Folic Acid Intake)

Lower Intermediate Higher

With high folic

acid intake (≥500

µ g/day ),

individuals with

the -/- genotype

have a higher

prevalence of

unmetabolized

folic acid in their

plasma,

indicating

reduced DHFR

efficiency in

converting

synthetic folic

acid.[2][3]

DHFR Enzyme

Activity (Vmax,

Km)

Not Available Not Available Not Available While the 19-bp

deletion is

associated with

altered DHFR

activity, specific

comparative data

on enzyme

kinetic

parameters

(Vmax and Km)

between the

different

genotypes are

not yet available

in the reviewed

literature. An

ongoing clinical

trial

(NCT03319979)
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is aimed at

determining

these values.[4]

Methotrexate

(MTX) IC50
Not Available Not Available Not Available

The 19-bp

deletion has

been implicated

in modulating

resistance to

methotrexate.[5]

However, direct

comparative

studies of MTX

IC50 values in

cell lines

isogenic for the

DHFR 19-bp

deletion are

lacking. One

study noted that

MTX-sensitive

cells had "mutant

variants of

DHFR," while

resistant cells

had "wild-type,"

though it was not

specified if the

mutation was the

19-bp deletion.[5]

Experimental Methodologies
The following are detailed protocols for key experiments used to validate the functional impact

of the DHFR 19-bp deletion.

DHFR 19-bp Deletion Genotyping
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This protocol describes a common method for determining the DHFR 19-bp deletion genotype

using a TaqMan real-time PCR assay.

DNA Isolation: Genomic DNA is extracted from whole blood or cell lines using a

commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

Primer and Probe Design:

Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[2][6]

Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[2][6]

Wild-Type (Insertion) Allele Probe (FAM dye): 5'-ACC TGG GCG GGA CGC G-3'[2][6]

Deletion Allele Probe (VIC dye): 5'-TGG CCG ACT CCC GGC G-3'[2][6]

Real-Time PCR Reaction: The PCR reaction typically contains genomic DNA, forward and

reverse primers, allele-specific probes, and a universal PCR master mix.

Cycling Conditions:

Initial denaturation at 95°C for 10 minutes.

50 cycles of denaturation at 92°C for 15 seconds and annealing/extension at 60°C for 1

minute.[2][6]

Genotype Determination: The genotype is determined by analyzing the fluorescence signals

from the FAM and VIC dyes.

Quantification of DHFR mRNA Expression
This protocol outlines the use of quantitative real-time PCR (qRT-PCR) to compare DHFR

mRNA levels between different genotypes.

RNA Isolation: Total RNA is extracted from cells or tissues using a suitable method (e.g.,

TRIzol reagent or a commercial kit).
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cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse

transcriptase enzyme and random primers or oligo(dT) primers.

qRT-PCR:

Primers: Specific primers for the DHFR gene and a reference gene (e.g., GAPDH, ACTB)

are used.

Reaction Mix: The qRT-PCR reaction includes cDNA, DHFR-specific primers, a reference

gene primer pair, and a SYBR Green or TaqMan-based master mix.

Cycling Conditions: A standard three-step cycling protocol (denaturation, annealing,

extension) is typically used.

Data Analysis: The relative expression of DHFR mRNA is calculated using the ΔΔCt method,

normalizing the DHFR Ct values to the reference gene Ct values.

Methotrexate Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxic effects of methotrexate on

cell lines using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay

(e.g., CytoTox-Glo).

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to

adhere overnight.

Drug Treatment: Cells are treated with a range of methotrexate concentrations for a specific

duration (e.g., 48-72 hours).

Viability Assessment:

MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active

mitochondrial dehydrogenases convert MTT to a purple formazan product, which is then

solubilized and measured spectrophotometrically.

CytoTox-Glo™ Assay: A luminogenic peptide substrate is added to measure the activity of

a dead-cell protease, which is released from cells that have lost membrane integrity. A
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second reagent is then added to lyse the remaining viable cells and measure their

protease activity.

Data Analysis: The absorbance or luminescence values are used to calculate the percentage

of cell viability at each methotrexate concentration. The IC50 value (the concentration of drug

that inhibits cell growth by 50%) is then determined by plotting the data and fitting it to a

dose-response curve.

Visualizing the Impact: Pathways and Workflows
To provide a clearer conceptual understanding, the following diagrams illustrate the folate

pathway, the mechanism of methotrexate, and a typical experimental workflow for validating the

functional impact of the DHFR 19-bp deletion.
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Figure 1. Simplified folate pathway and the inhibitory action of methotrexate on DHFR.
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Figure 2. Experimental workflow for validating the functional impact of the DHFR 19-bp

deletion.

Conclusion
The DHFR 19-bp deletion is a functional polymorphism that significantly impacts DHFR gene

expression and folate metabolism. Individuals carrying the deletion, particularly in a

homozygous state, exhibit increased DHFR mRNA levels, which may be a compensatory

mechanism for a less efficient enzyme or altered protein stability. This alteration in DHFR

function has direct consequences for the metabolism of synthetic folic acid and may influence

the therapeutic window of antifolate drugs like methotrexate.
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While the existing data provides a strong foundation for understanding the functional relevance

of this polymorphism, further research is needed to elucidate the precise molecular

mechanisms. Specifically, studies employing isogenic cell lines with engineered 19-bp deletions

are required to definitively determine the impact on DHFR enzyme kinetics and methotrexate

cytotoxicity. Such studies will be invaluable for the development of personalized medicine

strategies in oncology and other diseases where folate metabolism is a critical factor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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